molecular formula C20H21F3N2O B4360173 (3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

(3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B4360173
M. Wt: 362.4 g/mol
InChI Key: HNBRUXLNWYLJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound featuring a piperazine ring substituted with a 3-methylbenzoyl group and a 3-(trifluoromethyl)benzyl group

Preparation Methods

The synthesis of (3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared through standard amination reactions.

    Introduction of the 3-Methylbenzoyl Group: This step involves the acylation of piperazine using 3-methylbenzoyl chloride under basic conditions.

    Attachment of the 3-(Trifluoromethyl)benzyl Group: The final step is the alkylation of the piperazine nitrogen with 3-(trifluoromethyl)benzyl bromide in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

(3-METHYLPHENYL){4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE can be compared with similar compounds such as:

    1-(3-methylbenzoyl)-4-benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(4-methylbenzoyl)-4-[3-(trifluoromethyl)benzyl]piperazine: Positional isomer with the methyl group at the 4-position, leading to variations in reactivity.

    1-(3-methylbenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine: Another positional isomer with the trifluoromethyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylphenyl)-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-15-4-2-6-17(12-15)19(26)25-10-8-24(9-11-25)14-16-5-3-7-18(13-16)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBRUXLNWYLJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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